
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- is a heterocyclic compound that features a triazine ring substituted with a methylthio group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or coordination complexes.
作用機序
The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as sterol demethylase, which is crucial for the survival of certain fungi and bacteria. The inhibition occurs through coordination with the enzyme’s active site, disrupting its normal function and leading to the death of the microorganism.
類似化合物との比較
Similar Compounds
1,2,4-Triazine, 3-(2-pyridinyl)-: Lacks the methylthio group, which may affect its reactivity and biological activity.
1,2,4-Triazole derivatives: These compounds have a similar triazine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- is unique due to the presence of both the methylthio and pyridinyl groups, which confer specific chemical reactivity and biological activity. The combination of these groups allows for diverse applications and makes the compound a valuable subject of study in various scientific fields.
特性
CAS番号 |
832686-51-8 |
|---|---|
分子式 |
C9H8N4S |
分子量 |
204.25 g/mol |
IUPAC名 |
3-methylsulfanyl-5-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C9H8N4S/c1-14-9-12-8(6-11-13-9)7-4-2-3-5-10-7/h2-6H,1H3 |
InChIキー |
UVGMASAVEDVEKW-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CN=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


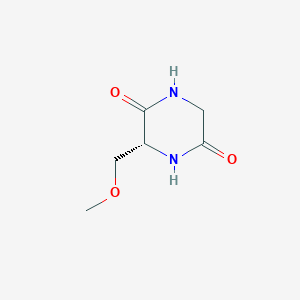
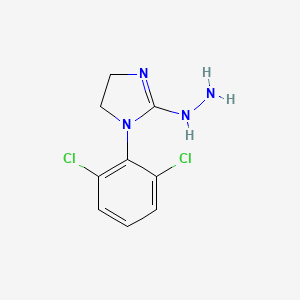
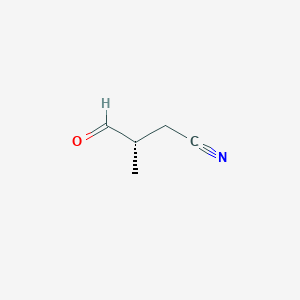
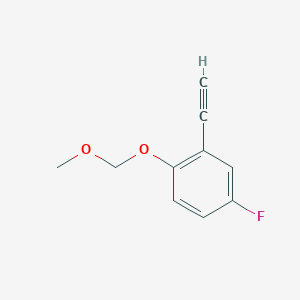
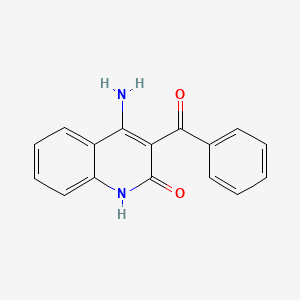
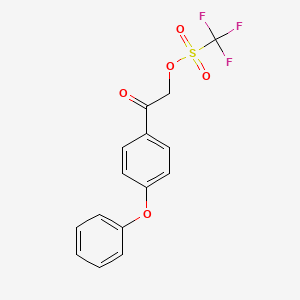
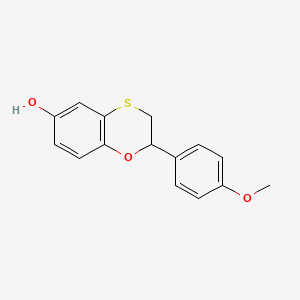

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
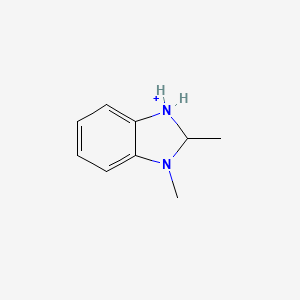
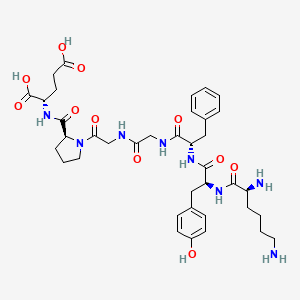
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

